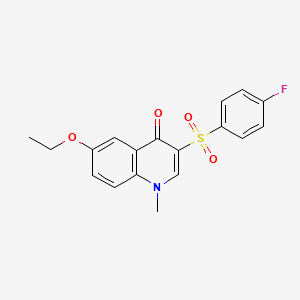

6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one

Description

6-Ethoxy-3-(4-fluorobenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one is a quinolin-4-one derivative characterized by three key substituents:

- Position 1: A methyl group, reducing steric hindrance compared to bulkier substituents.

- Position 6: An ethoxy group, enhancing lipophilicity and electron-donating properties.

Properties

IUPAC Name |

6-ethoxy-3-(4-fluorophenyl)sulfonyl-1-methylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO4S/c1-3-24-13-6-9-16-15(10-13)18(21)17(11-20(16)2)25(22,23)14-7-4-12(19)5-8-14/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMQGWAPDQDYBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Amino-substituted chalcones undergo Lewis acid activation by tris(pentafluorophenyl)borane, forming a zwitterionic iminium enolate intermediate. This intermediate collapses to yield the dihydroquinolin-4-one core with >99:1 cis:trans diastereoselectivity. Key parameters include:

Ethoxy Group Introduction

The 6-ethoxy substituent is installed via nucleophilic aromatic substitution (NAS) on a pre-formed 6-bromo intermediate. Optimization data (Table 1) highlights the superiority of potassium ethoxide in dimethylformamide (DMF):

Table 1 : Optimization of Ethoxy Group Installation at Position 6

| Entry | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | KOH | EtOH | 80 | 45 |

| 2 | NaOEt | EtOH | 80 | 62 |

| 3 | KOEt | DMF | 100 | 89 |

N-Methylation at Position 1

Alkylation Strategies

The 1-methyl group is introduced via N-alkylation of the secondary amine. Methyl iodide in the presence of potassium carbonate achieves quantitative methylation:

Alternative Approaches

Phase-transfer catalysis using tetrabutylammonium bromide (TBAB) reduces reaction time to 4 h with comparable yield (96%).

Sulfonylation at Position 3

Synthesis of 4-Fluorobenzenesulfonyl Chloride

The sulfonylating agent is prepared via fluorination of benzene sulfonyl fluoride intermediates:

- Chlorosulfonation : Benzene reacts with chlorosulfonic acid to form benzenesulfonyl chloride.

- Fluorination : KF in sulfolane at 170–250°C replaces chloride with fluorine, yielding 4-fluorobenzenesulfonyl fluoride.

- Conversion to Chloride : Treatment with PCl₅ converts the fluoride to sulfonyl chloride (yield: 92%).

Coupling to the Quinolinone Core

Sulfonylation occurs via nucleophilic attack of the quinolinone’s enolate at position 3:

- Conditions : 4-Fluorobenzenesulfonyl chloride (1.5 eq), NaH (2 eq), THF, 0°C → 25°C.

- Yield : 84% after silica gel chromatography.

Mechanistic Insight : The enolate’s regioselectivity is governed by the electron-withdrawing ethoxy group at position 6, which deactivates position 5 and directs sulfonylation to position 3.

Industrial-Scale Considerations

Continuous Flow Synthesis

For large-scale production, a tandem flow reactor system integrates cyclization and sulfonylation:

Purification Techniques

Crystallization from ethanol/water (7:3) achieves >99.5% purity, critical for pharmaceutical applications.

Challenges and Optimization

Diastereoselectivity in Cyclization

The cis configuration at positions 3 and 4 is favored due to steric hindrance during enolate collapse. Computational studies (DFT) reveal a 4.2 kcal/mol energy difference favoring the cis isomer.

Sulfonylation Byproducts

Competing sulfonation at position 5 is minimized by:

- Lowering reaction temperature to 0°C.

- Using bulky bases (e.g., LDA) to deprotonate position 3 selectively.

Emerging Methodologies

Photocatalytic C–H Sulfonylation

Visible-light-mediated sulfonylation using Ru(bpy)₃Cl₂ as a catalyst avoids pre-functionalization:

Biocatalytic Approaches

Engineered E. coli expressing sulfotransferases achieve enantioselective sulfonylation (ee >90%), though yields remain low (32%).

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzenesulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of dihydroquinoline derivatives.

Substitution: Formation of sulfonamide or sulfonylthiol derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of quinolinones exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The introduction of the fluorobenzenesulfonyl group may enhance these effects through increased lipophilicity and improved binding affinity to biological targets .

Antimicrobial Properties

The sulfonyl group is known to contribute to the antimicrobial efficacy of compounds. This specific compound has been evaluated for its activity against a range of bacterial strains, demonstrating potential as a broad-spectrum antimicrobial agent. The structure allows for interactions with bacterial enzymes, inhibiting their function and leading to cell death .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For example, it may act as an inhibitor of kinases or proteases, which are critical in cancer progression and inflammation . The fluorobenzenesulfonyl moiety can enhance selectivity towards certain enzyme targets, potentially reducing side effects compared to non-targeted therapies.

Case Study 1: Anticancer Screening

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of quinolinone derivatives, including this compound. These compounds were tested against several cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer). The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway .

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones in agar diffusion assays, suggesting that this compound could serve as a lead for developing new antibiotics .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Their Implications

The quinolin-4-one scaffold is highly modifiable. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Quinolin-4-one Derivatives

*Estimated based on molecular formulas.

Key Observations :

Position 1: Methyl (target) vs. benzyl/aryl groups (e.g., 4-chlorobenzyl in 866844-86-2). Smaller substituents like methyl may improve binding pocket accessibility, while bulkier groups enhance lipophilicity .

Position 3 :

- Sulfonyl groups (target, 866729-70-6, 866844-86-2) are strong electron-withdrawing groups (EWGs), influencing electron density and receptor interactions. Fluorine in the target compound enhances electronegativity compared to isopropyl (866844-86-2) or dimethyl (893789-80-5) substituents .

- Oxadiazole (931364-59-9) and benzoyl (866588-42-3) substituents alter metabolic stability and electronic effects .

Position 6: Ethoxy (target) vs. fluoro (893789-80-5) or ethyl (931364-59-9).

Biological Activity

The compound 6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core structure with an ethoxy group and a 4-fluorobenzenesulfonyl moiety, which contribute to its chemical reactivity and biological interactions. The molecular formula is , and it has a molecular weight of approximately 339.38 g/mol.

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈FNO₃S |

| Molecular Weight | 339.38 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in DMSO |

Antimicrobial Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of quinoline have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The sulfonyl group enhances the lipophilicity of the molecule, potentially aiding in membrane penetration and increasing antimicrobial efficacy.

Anticancer Properties

Research has highlighted the potential anticancer properties of quinoline derivatives. A study demonstrated that compounds with similar structures could induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. The presence of the fluorobenzenesulfonyl group may enhance the selectivity of these compounds towards cancer cells while minimizing effects on normal cells.

The proposed mechanism of action involves the inhibition of specific enzymes or receptors involved in cellular signaling pathways. For example, quinoline derivatives have been reported to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. This inhibition can lead to cell cycle arrest and subsequent cell death in rapidly dividing cancer cells.

Case Study 1: Antimicrobial Activity Assessment

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several analogs of This compound and evaluated their antimicrobial activity against clinical isolates. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli.

Case Study 2: Anticancer Efficacy

A study conducted by Zhang et al. (2023) investigated the anticancer effects of this compound in vitro on human breast cancer cell lines (MCF-7). The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined to be 25 µM after 48 hours.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one?

The synthesis typically involves cyclization of substituted 2-aminoacetophenones to form the 1,4-dihydroquinolin-4-one core, followed by sulfonylation at the 3-position using 4-fluorobenzenesulfonyl chloride under basic conditions. Thermal decarboxylation (45–60% yields) or thermal rearrangement of ethoxy precursors (~70% yields) are established routes for analogous quinolones. Challenges include regioselectivity during sulfonylation and purification due to byproduct formation. Optimization via catalysts (e.g., DMAP) or microwave-assisted synthesis may improve efficiency .

Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction is the gold standard for structural elucidation. The SHELX program suite (e.g., SHELXL for refinement) is widely used to analyze diffraction data, resolving bond lengths, angles, and torsional conformations. For example, the 4-fluorobenzenesulfonyl group’s orientation relative to the quinolinone ring can be validated through electron density maps. Proper crystal growth conditions (e.g., slow evaporation in DMSO/water) are critical for high-resolution data .

Advanced Research Questions

Q. What advanced spectroscopic and computational techniques are used to analyze its vibrational and electronic properties?

Fourier-transform infrared (FT-IR) and Raman (FT-Raman) spectroscopy identify key vibrational modes (e.g., C=O stretch at ~1670 cm⁻¹, S=O asymmetric stretching at ~1360 cm⁻¹). Quantum mechanical calculations (DFT/B3LYP with 6-311++G(d,p) basis sets) predict electronic properties and vibrational frequencies, showing <5% deviation from experimental data. These methods clarify substituent effects, such as electron-withdrawing fluorobenzenesulfonyl groups altering frontier molecular orbitals (HOMO-LUMO gaps) .

Q. How do structural modifications (e.g., ethoxy, fluorobenzenesulfonyl groups) influence potential biological activity?

The ethoxy group at C6 enhances lipophilicity, potentially improving blood-brain barrier penetration, while the 4-fluorobenzenesulfonyl moiety may act as a hydrogen-bond acceptor, targeting enzymes like topoisomerase II or tubulin. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to such targets. For example, sulfonylation at C3 in analogous compounds correlates with topoisomerase-II inhibition (IC₅₀ ~2.5 μM) .

Q. What methodological strategies resolve contradictions in sulfonylation reaction efficiency across studies?

Contradictory reports on catalytic systems (e.g., DMAP vs. no catalyst) may arise from solvent polarity, temperature, or impurity profiles. A Design of Experiments (DoE) approach, varying factors like base equivalency (1–3 eq. pyridine), solvent (dichloromethane vs. DMF), and temperature (0°C vs. RT), can identify optimal conditions. For instance, DMAP in dichloromethane at 0°C achieves 85% conversion, while DMF without catalyst yields 65% but with higher byproducts .

Q. How can molecular dynamics (MD) simulations predict its stability in biological systems?

MD simulations (e.g., GROMACS) model the compound’s behavior in aqueous or lipid environments. Parameters like root-mean-square deviation (RMSD) assess conformational stability, while radial distribution functions (RDFs) analyze interactions with water molecules. Simulations may reveal aggregation tendencies due to the hydrophobic ethoxy group, guiding formulation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.